molecular formula C9H7ClN2OS B13274171 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13274171
M. Wt: 226.68 g/mol
InChI Key: HFULGKJCUOVKAV-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of Vilsmeier-Haack reaction conditions, where the formylation of the pyrazole ring occurs in the presence of phosphorus oxychloride and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a pyrazole and a thiophene ring, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

5-(4-chloro-3-methylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H7ClN2OS/c1-6-8(10)4-12(11-6)9-3-2-7(5-13)14-9/h2-5H,1H3

InChI Key

HFULGKJCUOVKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C2=CC=C(S2)C=O

Origin of Product

United States

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